molecular formula C14H21BFNO4S B2906530 N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide CAS No. 2246772-82-5

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide

Cat. No.: B2906530
CAS No.: 2246772-82-5
M. Wt: 329.19
InChI Key: ILUZMWXSVTUWCY-UHFFFAOYSA-N
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Description

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide is an important boric acid derivative . Its chemical structure comprises a fluorinated phenyl ring attached to an ethane-1-sulfonamide moiety. The compound exhibits potential biological activity and pharmacological effects, making it an intriguing subject for study .


Synthesis Analysis

The title compound is synthesized through a two-step substitution reaction . Specifically, it is obtained by combining Miyaura borylation and sulfonylation reactions . The synthetic route involves the introduction of the fluorine atom and the tetramethyl-1,3,2-dioxaborolan-2-yl group onto the phenyl ring. The overall synthesis process is depicted in Scheme 1 :


Molecular Structure Analysis

  • Mass Spectrometry (MS) Additionally, the single crystal structure is determined by X-ray diffraction , confirming the arrangement of atoms in three dimensions. Density functional theory (DFT) calculations further validate the molecular structure, showing agreement with the X-ray data .

Mechanism of Action

Target of Action

The primary target of N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide is the 5-lipoxygenase-activating protein (FLAP) . FLAP is a protein widely distributed within the central nervous system and plays a crucial role in regulating the activation of the 5-lipoxygenase enzyme .

Mode of Action

It is known to act as an important raw material in the synthesis of diaryl derivatives, which are known to regulate flap . The regulation of FLAP can influence the activation of the 5-lipoxygenase enzyme, potentially affecting various biological processes .

Biochemical Pathways

The compound is involved in the regulation of the 5-lipoxygenase pathway . This pathway is crucial for the production of leukotrienes, which are lipid mediators involved in inflammatory responses. By regulating FLAP, the compound can influence the production of leukotrienes, potentially affecting inflammatory responses .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . Its lipophilicity, as indicated by its consensus Log Po/w value of 1.74 , suggests that it may readily cross cell membranes, potentially influencing its distribution within the body .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its regulation of FLAP and, consequently, the 5-lipoxygenase pathway . By influencing the production of leukotrienes, the compound could potentially affect inflammatory responses . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body could affect its absorption, distribution, metabolism, and excretion . Additionally, factors such as pH and temperature could potentially influence its stability and activity .

Properties

IUPAC Name

N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BFNO4S/c1-6-22(18,19)17-12-8-7-10(9-11(12)16)15-20-13(2,3)14(4,5)21-15/h7-9,17H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUZMWXSVTUWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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